molecular formula C25H22N4O4S B11203416 methyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}benzoate

methyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}benzoate

Cat. No.: B11203416
M. Wt: 474.5 g/mol
InChI Key: VDNNKWDQAAVQOS-UHFFFAOYSA-N
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Description

Methyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}benzoate is a complex organic compound with a unique structure that includes a benzoxazine ring

Preparation Methods

The synthesis of methyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}benzoate typically involves multiple steps. One common synthetic route includes the reaction of 4-aminobenzoic acid with 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with methanol to yield the final product .

Chemical Reactions Analysis

Methyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Scientific Research Applications

Methyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The benzoxazine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Methyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}benzoate can be compared with other benzoxazine derivatives, such as:

Properties

Molecular Formula

C25H22N4O4S

Molecular Weight

474.5 g/mol

IUPAC Name

1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methylphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C25H22N4O4S/c1-3-32-20-7-5-4-6-18(20)23-26-21(33-27-23)15-28-19-12-13-34-22(19)24(30)29(25(28)31)14-17-10-8-16(2)9-11-17/h4-13H,3,14-15H2,1-2H3

InChI Key

VDNNKWDQAAVQOS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)C)SC=C4

Origin of Product

United States

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